benzene-1,3,5-triol;benzoic acid
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Overview
Description
Benzene-1,3,5-triol: benzoic acid are two distinct organic compounds with significant roles in various scientific fields. Benzene-1,3,5-triol is a trihydroxybenzene, characterized by three hydroxyl groups attached to a benzene ring at positions 1, 3, and 5 . Benzoic acid, on the other hand, is a simple aromatic carboxylic acid with the formula C₆H₅COOH . Both compounds are known for their unique chemical properties and wide range of applications.
Preparation Methods
Benzene-1,3,5-triol: can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives . This process involves the hydrolysis of trinitrobenzene, which is converted to benzene-1,3,5-triol through a series of reduction and hydrolysis steps.
Benzoic acid: can be prepared through several methods:
Oxidation of Toluene: Toluene is catalytically oxidized with air in the presence of vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.
Hydrolysis of Benzene Trichloride: Benzene trichloride is hydrolyzed with calcium hydroxide in the presence of iron powder as a catalyst.
Decarboxylation of Sodium Benzoate: Sodium benzoate is heated with soda lime to produce benzene and sodium carbonate.
Chemical Reactions Analysis
Benzene-1,3,5-triol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Benzoic acid: undergoes several types of reactions:
Reduction: It can be reduced to benzyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Esterification: It reacts with alcohols to form esters.
Scientific Research Applications
Benzene-1,3,5-triol: has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme activities and metabolic pathways.
Benzoic acid: is widely used in:
Food Industry: As a preservative due to its antimicrobial properties.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Chemistry: As a precursor for the synthesis of other organic compounds.
Mechanism of Action
Benzene-1,3,5-triol: exerts its effects through its interaction with various molecular targets and pathways. It acts as a spasmolytic agent by inhibiting the contraction of smooth muscles in the digestive and biliary tracts .
Benzoic acid: inhibits the growth of mold, yeast, and some bacteria by being absorbed into the cell and disrupting metabolic processes . It is conjugated to glycine in the liver and excreted as hippuric acid .
Comparison with Similar Compounds
Benzene-1,3,5-triol: is one of three isomeric benzenetriols. The other two isomers are:
- Hydroxyquinol (1,2,4-benzenetriol)
- Pyrogallol (1,2,3-benzenetriol)
Benzoic acid: can be compared with other aromatic carboxylic acids, such as:
- Salicylic acid (2-hydroxybenzoic acid)
- Phthalic acid (benzene-1,2-dicarboxylic acid)
Both benzene-1,3,5-triol and benzoic acid have unique properties that make them valuable in various scientific and industrial applications.
Properties
CAS No. |
62939-02-0 |
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Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzene-1,3,5-triol;benzoic acid |
InChI |
InChI=1S/2C7H6O2.C6H6O3/c2*8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h2*1-5H,(H,8,9);1-3,7-9H |
InChI Key |
HUOITBOJIAIFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
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